molecular formula C9H10BrN3S B8379689 7-bromo-N-isopropylthieno[3,2-d]pyrimidin-4-amine

7-bromo-N-isopropylthieno[3,2-d]pyrimidin-4-amine

Cat. No. B8379689
M. Wt: 272.17 g/mol
InChI Key: UNPBOGVKSUAEMS-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

A mixture of compound 65A (0.125 g, 0.5 mmol), and propan-2-amine (0.148 g, 2.5 mmol) in ethanol (10 mL) was heated under reflux for 15 hours. The solvent was removed, and the residue was purified by flash column chromatography on silica gel eluting with 1:1 EtOAc/hexanes to give 0.13 g of the title compound: 1H NMR (DMSO-d6): δ 8.50 (s, 1H), 8.28 (s, 1H), 7.87 (d, J=7.46 Hz, 1H), 4.40-4.51 (m, 1H), 1.23 (d, J=6.78 Hz, 6H). ESI (+)/MS: 273 (M−H)+.
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10](Cl)[C:5]=2[S:4][CH:3]=1.[CH3:12][CH:13]([NH2:15])[CH3:14]>C(O)C>[Br:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10]([NH:15][CH:13]([CH3:14])[CH3:12])[C:5]=2[S:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.125 g
Type
reactant
Smiles
BrC1=CSC2=C1N=CN=C2Cl
Name
Quantity
0.148 g
Type
reactant
Smiles
CC(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel eluting with 1:1 EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1N=CN=C2NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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